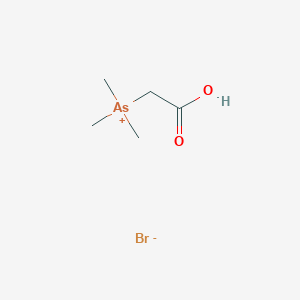

Arsenobetaine Bromide

Description

The exact mass of the compound Arsenobetaine hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 274266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

carboxymethyl(trimethyl)arsanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11AsO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHCMTTVEWKRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)CC(=O)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12AsBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639044 | |

| Record name | (Carboxymethyl)(trimethyl)arsanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71642-15-4 | |

| Record name | Arsenobetaine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071642154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTINEOPLASTIC-274266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Carboxymethyl)(trimethyl)arsanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENOBETAINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZA0Y545VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ubiquitous Osmolyte: A Technical Guide to the Natural Occurrence of Arsenobetaine in Marine Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenobetaine (AsB) is the predominant organic arsenic compound found in marine organisms and is considered a non-toxic end product of arsenic metabolism in the marine food web.[1] Despite the toxicity of other arsenic species, arsenobetaine accumulates to high concentrations in many marine animals, often comprising 75% to 100% of the total arsenic content.[1] This technical guide provides an in-depth overview of the natural occurrence of arsenobetaine in marine ecosystems, detailing its biosynthesis, bioaccumulation, and the analytical methods used for its quantification. This information is crucial for researchers in marine biology, toxicology, and drug development who may encounter this unique compound in their studies.

Biosynthesis of Arsenobetaine: A Multi-Step Transformation

The primary hypothesis for the biosynthesis of arsenobetaine in marine environments involves a multi-step process initiated by marine algae.[1] These primary producers take up inorganic arsenate from seawater, which is chemically similar to phosphate, an essential nutrient.[1] Within the algal cells, arsenate is detoxified through a series of reduction and methylation reactions, leading to the formation of arsenosugars.[1]

These arsenosugars are then transferred through the food chain to herbivores and subsequently to higher trophic levels. The transformation of arsenosugars to arsenobetaine is thought to occur through the degradation of arsenosugars to produce key intermediates.[1]

A proposed pathway for the biosynthesis of arsenobetaine is illustrated below. The degradation of arsenosugars yields dimethylarsinoyl ethanol (DMAE). DMAE can then be either oxidized to dimethylarsinoyl acetate (DMAA) or methylated to form arsenocholine (AsC). Both DMAA and AsC are considered precursors to arsenobetaine. The conversion of DMAA to arsenobetaine is thought to be catalyzed by bacteria, while the oxidation of AsC to arsenobetaine can be mediated by microorganisms in marine sediments or occur within marine animals.[1]

Quantitative Occurrence of Arsenobetaine

Arsenobetaine is found in a wide range of marine organisms and environmental compartments. The following tables summarize the concentrations of arsenobetaine reported in various studies.

Table 1: Arsenobetaine Concentrations in Marine Biota

| Marine Organism | Tissue | Arsenobetaine Concentration (mg As/kg dry weight) | Total Arsenic Concentration (mg As/kg dry weight) | Reference(s) |

| Fish (various species) | Muscle | 8.6 - 58.8 | 11.8 - 62.6 | [2] |

| Tuna | Muscle | 3.6 ± 0.4 | 4.4 ± 0.3 | [3] |

| Robalo | Liver | - | 10.3 ± 0.6 | [3] |

| Crab and Shrimp | Muscle | Dominant arsenic species | - | [4] |

| Bivalves | Whole tissue | Present, alongside arsenosugars | - | [4] |

| Macroalgae (brown, red, green) | Whole tissue | 0.15 - 1.2 | - | [1] |

| Microalgae (Diacronema lutheri) | Whole cell | Not detected | - | [5] |

| Blue Mussels (Mytilus edulis) | Whole tissue | Minor fraction | - | [5] |

| Crayfish (Jasus novaehollandiae) | Muscle | Major arsenic compound | - | [6] |

| Prawn (Penaeus latisulcatus) | Muscle | Major arsenic compound | - | [6] |

| Scallop (Pecten alba) | Muscle | Major arsenic compound | - | [6] |

| Squid (Sepioteuthis australis) | Muscle | Major arsenic compound | - | [6] |

| Fish (Sillaginodes punctatus) | Muscle | Major arsenic compound | - | [6] |

Table 2: Arsenic Concentrations in Marine Environments

| Environment | Arsenic Concentration | Reference(s) |

| Seawater (unpolluted) | 1 - 3 µg/L | [7] |

| Seawater (average) | ~1.7 µg/L | [7][8] |

| Nearshore Marine and Estuarine Sediments (uncontaminated) | 5 - 15 µg/g dry weight | [7][8] |

| Deep-sea Sediments | ~40 µg/g dry weight | [7][8] |

Experimental Protocols

Accurate quantification of arsenobetaine in marine samples requires specialized extraction and analytical techniques. The following sections detail common methodologies.

Extraction of Arsenobetaine from Marine Tissues

A robust and efficient extraction is critical to ensure accurate measurement of arsenobetaine. Microwave-assisted extraction (MAE) and accelerated solvent extraction (ASE) are commonly employed methods.

1. Microwave-Assisted Extraction (MAE)

-

Objective: To extract arsenic species from shellfish samples.

-

Apparatus: Microwave digestion system.

-

Reagents: 1% Nitric Acid (HNO₃).

-

Procedure:

-

Weigh approximately 0.2 g of homogenized, freeze-dried sample into a microwave digestion vessel.

-

Add 10 mL of 1% HNO₃.

-

Seal the vessel and place it in the microwave system.

-

Heat the sample at 100°C for 1.5 hours.

-

After cooling, filter the extract through a 0.45 µm membrane filter prior to analysis.[9]

-

2. Accelerated Solvent Extraction (ASE)

-

Objective: To extract arsenicals from fish tissue.

-

Apparatus: Accelerated Solvent Extractor.

-

Reagents: Methanol.

-

Procedure:

-

Weigh 0.1–0.3 g of freeze-dried fish tissue into an 11-mL stainless steel extraction cell.

-

Set the extraction parameters:

-

Solvent: 100% Methanol

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Time: 2 minutes

-

Number of Cycles: 3

-

-

The extract is collected in a vial.

-

An aliquot of the extract is diluted with the mobile phase and filtered before HPLC-ICP-MS analysis.[10][11]

-

The general workflow for sample preparation and analysis is depicted below.

Quantification by High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is the gold standard for the speciation and quantification of arsenic compounds due to its high sensitivity and selectivity.

-

Objective: To separate and quantify different arsenic species, including arsenobetaine.

-

Instrumentation: An HPLC system coupled to an ICP-MS detector.

-

Chromatographic Conditions (Example):

-

Column: Anion-exchange column (e.g., Hamilton PRP-X100).[12]

-

Mobile Phase: A gradient of ammonium carbonate or a mixture of sodium hydrogen phosphate and monopotassium phosphate is often used.[12][13][14] For example, a gradient elution with 1.25 mmol/L Na₂HPO₄ and 11.0 mmol/L KH₂PO₄ as mobile phase A and 2.5 mmol/L Na₂HPO₄ and 22.0 mmol/L KH₂PO₄ as mobile phase B can be used.[12]

-

Flow Rate: Typically around 1.0 - 1.5 mL/min.[12]

-

Injection Volume: 20 - 100 µL.[12]

-

-

ICP-MS Detection:

-

The ICP-MS is tuned to monitor the arsenic signal at m/z 75.

-

Quantification is achieved by comparing the peak areas of the sample chromatogram with those of known concentration standards of arsenobetaine.

-

Cellular Uptake and Signaling

The cellular uptake of inorganic arsenic in marine algae is often adventitious, occurring through phosphate transport systems.[15][16] Once inside the cell, it is metabolized to less toxic organic forms like arsenosugars and eventually arsenobetaine in the food web.

Arsenobetaine itself is considered biologically inert and is not known to be involved in specific cellular signaling pathways in marine organisms. Studies on mammalian cell lines have shown that arsenobetaine has low cellular retention, does not undergo significant intracellular biotransformation, and lacks cytotoxic or transforming potential, unlike inorganic arsenic species.[17]

While exposure to inorganic arsenic can significantly alter gene expression related to stress responses and osmoregulation in fish, there is currently no direct evidence to suggest that arsenobetaine at naturally occurring concentrations acts as a signaling molecule.[18][19][20] Its primary role in marine animals appears to be that of a stable, non-toxic osmolyte and a detoxification end product.

Conclusion

Arsenobetaine is a fascinating and ubiquitous compound in marine ecosystems, representing a significant detoxification pathway for arsenic. Its journey from inorganic arsenate in seawater to a stable organic form in high-trophic-level organisms highlights the complex biogeochemical cycling of arsenic in the marine environment. For researchers and professionals in related fields, a thorough understanding of the occurrence, biosynthesis, and analytical methodologies for arsenobetaine is essential for accurate toxicological assessments and for distinguishing this non-toxic compound from its more harmful inorganic counterparts. The data and protocols presented in this guide provide a solid foundation for further investigation into the role of arsenobetaine in marine ecosystems and its implications for seafood safety and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct determination of arsenobetaine and total As in robalo fish liver and tuna fish candidate reference material by slurry sampling graphite furnace atomic absorption spectrometry (SLS-GF AAS) [redalyc.org]

- 4. SPECIATION OF ARSENIC COMPOUNDS IN SOME MARINE ORGANISMS | UBC Chemistry [chem.ubc.ca]

- 5. Arsenic speciation in low-trophic marine food chain - An arsenic exposure study on microalgae (Diacronema lutheri) and blue mussels (Mytilus edulis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The presence of arsenobetaine in marine animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. people.wou.edu [people.wou.edu]

- 9. Speciation analysis of six arsenic species in marketed shellfish: Extraction optimization and health risk assessment [agris.fao.org]

- 10. agilent.com [agilent.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Arsenic Species Analysis at Trace Level by High Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. analytik-jena.fr [analytik-jena.fr]

- 15. Pathways of arsenic uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cellular retention, toxicity and carcinogenic potential of seafood arsenic. I. Lack of cytotoxicity and transforming activity of arsenobetaine in the BALB/3T3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholarworks.iu.edu [scholarworks.iu.edu]

- 19. Arsenic Reduces Gene Expression Response to Changing Salinity in Killifish - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of Arsenobetaine Bromide for Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of arsenobetaine bromide, a critical analytical standard for the quantification of arsenobetaine in various matrices. Arsenobetaine is the most abundant organoarsenic compound found in marine organisms and understanding its concentration is vital for food safety and environmental monitoring. The methodologies detailed herein are designed to produce a high-purity, stable, and well-characterized standard suitable for use as a primary calibrator.

Synthesis of this compound

The synthesis of this compound is achieved through the direct reaction of trimethylarsine with bromoacetic acid. This method yields crystalline arsenobetaine hydrobromide, a stable and non-deliquescent salt.[1]

Experimental Protocol

A modified approach to the synthesis of arsenobetaine is presented, which is suitable for producing labeled material of high chemical and radiochemical purity.[1]

Materials:

-

Trimethylarsine

-

Bromoacetic acid

-

Benzene (anhydrous)

-

Ethanol

-

Picric acid

Procedure:

-

Dissolve bromoacetic acid in anhydrous benzene.

-

To this solution, add trimethylarsine. The reaction is exothermic and should be carried out with appropriate cooling.

-

Crystalline arsenobetaine hydrobromide will precipitate directly from the reaction mixture as it forms.[1]

-

Collect the crystalline product by filtration.

-

The resulting arsenobetaine hydrobromide is a non-deliquescent, white, and stable solid.[1]

Synthesis Reaction Workflow

Caption: Synthesis workflow for arsenobetaine hydrobromide.

Purification of this compound

Achieving the high purity required for an analytical standard (e.g., approximately 0.99 g/g) necessitates further purification steps.[2] The primary methods involve conversion to the free betaine using ion-exchange chromatography followed by crystallization.

Conversion to Arsenobetaine (Free Betaine)

The synthesized arsenobetaine hydrobromide can be readily converted into the free betaine by utilizing a basic ion-exchange resin.[1]

Experimental Protocol:

-

Prepare a column with Dowex 2 (OH-) ion-exchange resin (100 g). The resin should be cycled with 5% aqueous HCl, water, and 5% aqueous NaOH until a constant titre is achieved.[1]

-

Dissolve the crude arsenobetaine hydrobromide (1.0 g) in distilled water (2 ml).[1]

-

Pass the solution through the prepared Dowex 2 (OH-) column.[1]

-

Elute the column with distilled water.[1]

-

Collect fractions and analyze for arsenic content to identify the arsenic-rich fractions.[1]

-

Combine the arsenic-rich fractions and lyophilize to yield arsenobetaine as a white solid.[1]

Recrystallization of Arsenobetaine

To obtain high-purity arsenobetaine, the lyophilized product is further purified by recrystallization.

Experimental Protocol:

-

Dissolve the white solid obtained from lyophilization in dry methanol.[1]

-

Slowly add acetone to the methanolic solution to induce crystallization.

-

Collect the resulting white prisms of arsenobetaine. A typical yield from this step is around 87%.[1]

Purification Workflow Diagram

Caption: Purification workflow for arsenobetaine analytical standard.

Characterization and Quality Control

Thorough characterization is essential to certify the synthesized this compound as an analytical standard. This involves confirming its identity and quantifying its purity.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are used to confirm the chemical structure of arsenobetaine.

-

¹H NMR (D₂O): δ 1.95 (s, 9H), 3.58 (s, 2H).[1]

-

¹³C NMR (D₂O): δ 8.6 (q), 31.3 (t), 170.5 (s).[1]

Derivative Formation:

-

Formation of the arsenobetaine picrate derivative can be used for melting point determination to confirm identity.

-

Procedure: Dissolve arsenobetaine hydrobromide (0.1 g) in hot ethanol and add an ethanolic solution of picric acid (0.1 g). Upon cooling, yellow needles of arsenobetaine picrate will deposit.[1]

-

Melting Point: 177-178 °C.[1]

Purity Assessment

Quantitative NMR (qNMR):

-

qNMR is a primary ratio method for determining the mass fraction (chemical purity) of this compound standards.[2]

-

This technique provides traceability to the International System of Units (SI).

-

High-purity standards should have a mass fraction of approximately 0.99 g/g.[2]

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS):

-

This technique is used to assess the presence of any arsenic-containing impurities.[3][4][5]

-

An isocratic elution with a mobile phase such as 2.2 mM NH₄HCO₃ / 2.5 mM tartaric acid at pH 8.2 can be used for separation.[3]

Data Summary

| Parameter | Method | Result | Reference |

| Synthesis Yield | Gravimetric | Not explicitly stated, but crystallization yield of free betaine is 87%. | [1] |

| ¹H NMR (D₂O) | NMR Spectroscopy | δ 1.95 (s, 9H), 3.58 (s, 2H) | [1] |

| ¹³C NMR (D₂O) | NMR Spectroscopy | δ 8.6 (q), 31.3 (t), 170.5 (s) | [1] |

| Melting Point (Picrate) | Capillary Melting Point | 177-178 °C | [1] |

| Chemical Purity | Quantitative ¹H-NMR | ca. 0.99 g/g | [2] |

| Isotopic Purity (for labeled standards) | NMR (from ¹³C satellites) | x(¹³C) ≈ 0.99 | [2] |

Conclusion

The synthesis of this compound via the direct reaction of trimethylarsine and bromoacetic acid, followed by a robust purification protocol involving ion-exchange chromatography and recrystallization, provides a reliable method for producing high-purity analytical standards. Rigorous characterization using qNMR and HPLC-ICP-MS is crucial to ensure the accuracy and traceability of these standards, which are indispensable for the precise quantification of arsenobetaine in research, clinical, and regulatory settings. The resulting arsenobetaine hydrobromide is a stable, non-deliquescent solid, making it an ideal form for a certified reference material.[1][2]

References

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. Determination of chemical purity and isotopic composition of natural and carbon-13-labeled this compound standards by quantitative(1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 5. DSpace at KOASAS: Development of an Arsenobetaine Standard Solution with Metrological Traceability to the SI by an Arsenic-specific Mass Balance Method [koasas.kaist.ac.kr]

Physical and chemical properties of Arsenobetaine Bromide powder.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenobetaine bromide, the bromide salt of the naturally occurring organoarsenic compound arsenobetaine, is a subject of increasing interest within the scientific community. Arsenobetaine is ubiquitously found in marine organisms and is generally considered to be of low toxicity.[1] The bromide salt, while less studied, is significant for researchers investigating the synthesis, stability, and potential applications of arsenobetaine derivatives. This technical guide provides a detailed overview of the known physical and chemical properties of this compound powder, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of this compound.

Physical and Chemical Properties

The following tables summarize the available quantitative data for this compound and its parent compound, arsenobetaine. It is important to note that much of the data for this compound is computationally derived, highlighting the need for further experimental characterization.

Table 1: Physical Properties of this compound and Arsenobetaine

| Property | This compound | Arsenobetaine | Data Type | Source(s) |

| Molecular Formula | C₅H₁₂AsBrO₂ | C₅H₁₁AsO₂ | --- | [2][3] |

| Molecular Weight | 258.97 g/mol | 178.06 g/mol | Computed | [2][3] |

| Physical Description | Not specified | Solid | Experimental | [3] |

| Melting Point | Not specified | 204 - 210 °C | Experimental | [3] |

| Monoisotopic Mass | 257.92366 Da | 177.997499 Da | Computed | [2][3] |

Table 2: Chemical Identifiers

| Identifier | This compound | Arsenobetaine |

| IUPAC Name | carboxymethyl(trimethyl)arsanium;bromide | 2-trimethylarsoniumylacetate |

| CAS Number | 71642-15-4 | 64436-13-1 |

| PubChem CID | 24197807 | 47364 |

| SMILES | C--INVALID-LINK--(C)CC(=O)O.[Br-] | C--INVALID-LINK--(C)CC(=O)[O-] |

| InChI | InChI=1S/C5H11AsO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H | InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 |

Experimental Protocols

Detailed experimental data for this compound powder is scarce in publicly available literature. However, the following are standard protocols that can be employed for its characterization.

Determination of Melting Point

Objective: To determine the temperature range over which the this compound powder transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is finely crushed to ensure homogeneity.[2]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[4]

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the approximate melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared to ensure accuracy.[4]

-

Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded. This range represents the melting point.[5]

Powder X-ray Diffraction (PXRD)

Objective: To analyze the crystalline structure of this compound powder.

Methodology:

-

Sample Preparation: A sufficient amount of the powder is placed onto a sample holder and flattened to create a smooth, level surface.[3]

-

Instrumentation: The sample is placed in a powder X-ray diffractometer.

-

Data Collection: The sample is irradiated with monochromatic X-rays at a known wavelength (e.g., Cu Kα radiation) over a range of angles (2θ). The intensity of the diffracted X-rays is recorded by a detector.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine the unit cell parameters.

Solubility Determination

Objective: To determine the solubility of this compound powder in various solvents.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[6]

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure of this compound in solution. The chemical shifts, coupling constants, and integration of the signals can be used to confirm the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=O, and As-C bonds would be expected.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Biosynthesis and Metabolism of Arsenobetaine

Arsenobetaine is the end product of a detoxification pathway for arsenic in many marine organisms.[3] The biosynthesis is thought to proceed through a series of reduction and oxidative methylation steps, starting from inorganic arsenate. The following diagram illustrates a proposed pathway.

References

Health and Safety Data for Arsenobetaine Bromide Handling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS and follow all applicable safety regulations.

Introduction

Arsenobetaine bromide is an organoarsenic compound. While organoarsenic compounds are generally considered less toxic than their inorganic counterparts, recent studies have indicated that arsenobetaine can undergo biotransformation into more toxic inorganic arsenic species in mammals, highlighting the need for careful handling and a thorough understanding of its safety profile.[1][2][3][4] This guide provides a comprehensive overview of the available health and safety data for this compound, targeted at professionals in research and drug development.

Hazard Identification and GHS Classification

There is conflicting information regarding the GHS classification of this compound. It is crucial for users to be aware of these discrepancies and handle the substance with appropriate caution.

One Safety Data Sheet from the National Research Council Canada states that this compound is "Not classified" under GHS.[5] However, another SDS from Aaron Chemicals provides the following classification[6]:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Furthermore, PubChem lists the following GHS classifications for the parent compound, Arsenobetaine[7]:

-

Acute toxicity, oral (Category 3), H301: Toxic if swallowed.

-

Acute toxicity, inhalation (Category 3), H331: Toxic if inhaled.

-

Hazardous to the aquatic environment, acute hazard (Category 1), H400: Very toxic to aquatic life.

-

Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.

Given these inconsistencies, it is recommended to handle this compound as a potentially hazardous substance.

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 71642-15-4 | [8][9] |

| Molecular Formula | C5H12AsBrO2 | [9] |

| Molecular Weight | 258.97 g/mol | [9] |

| Appearance | Solid | - |

| Solubility | No data available | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Density | No data available | - |

Toxicological Information

While arsenobetaine has long been considered non-toxic, recent studies in mice have shown that it can be biotransformed into inorganic arsenic (arsenate, As(V)), which is a known carcinogen.[1][2][3][4] This biotransformation suggests a potential health risk associated with long-term exposure to arsenobetaine.[1][2][4]

The table below summarizes the key toxicological findings.

| Endpoint | Result | Species | Source |

| Biotransformation | Arsenobetaine is metabolized to inorganic arsenate (As(V)). | Mice | [1][2][3][4] |

| Carcinogenicity (Arsenobetaine) | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | - | [7] |

| Carcinogenicity (Inorganic Arsenic) | IARC Group 1: Carcinogenic to humans. | - | [10] |

| Acute Oral Toxicity (LD50) | No data available for this compound. | - | - |

| Acute Inhalation Toxicity (LC50) | No data available for this compound. | - | - |

Experimental Protocols

Summary of Methodology for Investigating Arsenobetaine Biotransformation in Mice: [1][2][3][4]

-

Animal Model: C57BL/6J mice are typically used.

-

Dietary Exposure: Mice are fed diets containing arsenobetaine, often sourced from marine fish muscle, for an extended period (e.g., 42 days). Control groups receive a standard diet, and other groups may be exposed to known arsenic species like arsenite (As(III)) and arsenate (As(V)) for comparison.

-

Sample Collection: Tissues (e.g., liver, lungs, spleen, intestine, stomach, heart, kidney, muscle), urine, and feces are collected at the end of the exposure period.

-

Arsenic Speciation Analysis: High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is used to separate and quantify the different arsenic species (e.g., AsB, As(III), As(V), MMA, DMA) in the collected samples.

-

Gene Expression Analysis: The expression of genes involved in arsenic metabolism (e.g., aqp7, as3mt, sam) can be analyzed using techniques like quantitative real-time PCR (qPCR) to understand the mechanisms of biotransformation.

-

Microbiome and Metabolomics Analysis: Analysis of the gut microbiome (e.g., via 16S rRNA gene sequencing) and metabolomics of tissues can help identify the role of gut bacteria and metabolic pathways in the biodegradation of arsenobetaine.

Handling and Safety Precautions

Based on the available, albeit conflicting, safety data, the following handling and safety precautions are recommended.

| Aspect | Recommendation | Source |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. | [5][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and safety glasses with side shields or goggles. | [5][6][11] |

| Respiratory Protection | If ventilation is inadequate, wear a suitable respirator. | [5] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [5] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | [11] |

| Spill and Disposal | For spills, avoid creating dust, collect the material, and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations. | [5] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [6][11] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [6][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Not combustible. Ambient fire may liberate hazardous vapors.[11]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Visualization of Emergency Workflow

The following diagram illustrates a logical workflow for handling an exposure incident with this compound.

Caption: Workflow for Handling an this compound Exposure Incident.

References

- 1. researchgate.net [researchgate.net]

- 2. Significant Biotransformation of Arsenobetaine into Inorganic Arsenic in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of arsenobetaine to inorganic arsenic regulated by specific microorganisms and metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significant Biotransformation of Arsenobetaine into Inorganic Arsenic in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]

- 6. aaronchem.com [aaronchem.com]

- 7. Arsenobetaine | C5H11AsO2 | CID 47364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Arsenobetaine hydrobromide | C5H12AsBrO2 | CID 24197807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Biological Significance of Arsenobetaine and its Bromide Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenobetaine, the arsenic analogue of trimethylglycine, is a naturally occurring organoarsenic compound predominantly found in marine organisms. Historically considered biologically inert and non-toxic, recent research has delved deeper into its physiological roles and metabolic fate. This technical guide provides a comprehensive overview of the biological significance of arsenobetaine, with a particular focus on its function as a compatible osmolyte and its complex metabolic pathways. While arsenobetaine is primarily studied as a zwitterion, its hydrobromide salt serves as a stable synthetic precursor. Once in a biological system, it is understood that the bromide ion dissociates, rendering the biological activity of the salt identical to that of the zwitterionic form. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling and metabolic pathways using Graphviz visualizations to offer a thorough resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Arsenic, a metalloid of significant environmental and toxicological concern, exists in numerous chemical forms. A critical distinction lies between the highly toxic inorganic species, such as arsenite (As(III)) and arsenate (As(V)), and the generally less toxic organic forms. Among the organoarsenicals, arsenobetaine ((CH₃)₃As⁺CH₂COO⁻) is the most abundant arsenic species found in marine animals and is a significant component of the human diet through seafood consumption.[1][2]

Initially identified in the western rock lobster, arsenobetaine's structural similarity to glycine betaine hinted at a potential physiological role.[3] Subsequent research has largely confirmed its function as a compatible osmolyte, protecting cells from osmotic stress.[4] For many years, arsenobetaine was considered to be metabolically inert in humans, being rapidly excreted unchanged in urine.[2] However, emerging evidence suggests a more complex metabolic story, with potential for biotransformation by the gut microbiota and even bioaccumulation and conversion to inorganic arsenic in mammals under conditions of long-term exposure.[2][5]

This guide will explore the multifaceted biological significance of arsenobetaine, including its synthesis, physiological functions, and metabolic fate. We will also address its bromide salt, a stable synthetic intermediate, and present relevant quantitative data and experimental methodologies to facilitate further research in this area.

Physicochemical Properties and Synthesis

Arsenobetaine is a zwitterionic compound, possessing both a positive and a negative formal charge. This contributes to its high water solubility.

Arsenobetaine Bromide Salt:

Arsenobetaine hydrobromide is a stable, non-deliquescent, white crystalline solid.[1] It is a key intermediate in the synthesis of pure arsenobetaine. The synthesis involves the reaction of trimethylarsine with bromoacetic acid in a benzene solution, which directly yields arsenobetaine hydrobromide.[1] The free arsenobetaine zwitterion can then be readily obtained by passing the hydrobromide salt through a basic ion-exchange resin.[1]

Quantitative Data

A summary of the key quantitative data related to the biological effects of arsenobetaine and comparative inorganic arsenic compounds is presented in Table 1.

| Compound | Test Organism/Cell Line | Endpoint | Value | Reference(s) |

| Arsenobetaine | Mouse | Oral LD50 | > 10,000 mg/kg | [6] |

| Mouse | Intraperitoneal LD50 | > 500 mg/kg | [7] | |

| BALB/3T3 cells | Cytotoxicity (up to) | 500 µM (no effect) | [8] | |

| BALB/3T3 cells | Neoplastic Transformation (up to) | 500 µM (no effect) | [8] | |

| Murine macrophages and splenocytes | Cytotoxicity (IC50) | > 10 mM | [6] | |

| Sodium Arsenite (As(III)) | BALB/3T3 cells | Cytotoxicity | 10 µM (positive effect) | [8] |

| Murine macrophages and splenocytes | Cytotoxicity (IC50) | 3-5 µM | [6] | |

| Sodium Arsenate (As(V)) | Murine macrophages and splenocytes | Cytotoxicity (IC50) | 100 µM | [6] |

Biological Significance and Signaling Pathways

Osmolyte Function

Arsenobetaine's primary established biological role is that of a compatible osmolyte. Similar to its nitrogenous analogue, glycine betaine, arsenobetaine helps to maintain cell volume and protein function under conditions of high osmolarity, such as those experienced by marine organisms.[4] Studies in bacteria, such as Bacillus subtilis, have demonstrated that arsenobetaine provides effective protection against osmotic stress.[4][9]

Caption: Role of Arsenobetaine as an Osmolyte.

Metabolism and Biotransformation

The metabolism of arsenobetaine is a subject of ongoing research and debate.

Arsenobetaine is not typically synthesized by higher marine animals. Instead, it is believed to be formed at the base of the marine food web, primarily through the transformation of arsenosugars produced by algae.[10] This process involves a series of degradation and methylation steps, with arsenocholine being a key intermediate.

Caption: Proposed Biosynthetic Pathway of Arsenobetaine.

For a long time, arsenobetaine was considered non-metabolizable in mammals, with ingested amounts being rapidly and quantitatively excreted in the urine.[2] However, recent studies in mice have provided evidence for the biotransformation of arsenobetaine into inorganic arsenic, particularly arsenate (As(V)), following long-term dietary exposure.[2][5][11] This degradation is thought to be mediated by the gut microbiota.[12]

Caption: Mammalian Metabolism of Arsenobetaine.

Experimental Protocols

This section outlines key experimental protocols for the study of arsenobetaine.

Quantification of Arsenobetaine in Biological Samples

Method: High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

This is the most common and reliable method for the speciation and quantification of arsenic compounds.[13]

Protocol Outline:

-

Sample Preparation:

-

Homogenize tissue samples (e.g., fish muscle, liver).

-

Perform accelerated solvent extraction (ASE) with a methanol/water mixture.[13]

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Separation:

-

Column: Anion-exchange column (e.g., Hamilton PRP-X100) or cation-exchange column depending on the target species.[14]

-

Mobile Phase: An isocratic or gradient elution using buffers such as ammonium carbonate or ammonium nitrate at a specific pH.[14]

-

Flow Rate: Typically 0.8 - 1.5 mL/min.

-

Injection Volume: 20 - 100 µL.

-

-

ICP-MS Detection:

-

The eluent from the HPLC is directly introduced into the ICP-MS.

-

Monitor the arsenic signal at m/z 75.

-

Use a collision/reaction cell with helium or hydrogen to minimize polyatomic interferences (e.g., ArCl⁺).

-

-

Quantification:

-

Prepare calibration standards of arsenobetaine and other relevant arsenic species.

-

Generate a calibration curve by plotting peak area against concentration.

-

Quantify arsenobetaine in the samples by comparing their peak areas to the calibration curve.

-

In Vitro Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15]

Protocol Outline:

-

Cell Culture:

-

Culture a suitable cell line (e.g., BALB/3T3, HepG2) in appropriate media and conditions.

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a range of concentrations of arsenobetaine (and controls, such as sodium arsenite) in complete culture medium.

-

Remove the existing medium from the cells and replace it with the treatment solutions.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Assessment of Osmoprotective Properties

Method: Bacterial Growth Assay

This method assesses the ability of arsenobetaine to protect bacterial cells from growth inhibition caused by high osmotic stress.[4]

Protocol Outline:

-

Bacterial Strain and Media:

-

Use a suitable bacterial strain, such as Bacillus subtilis.

-

Prepare a minimal medium with and without a high concentration of a salt (e.g., 1.2 M NaCl) to induce osmotic stress.

-

-

Growth Conditions:

-

Inoculate the bacterial strain into the minimal medium (control), the high-salt medium, and the high-salt medium supplemented with various concentrations of arsenobetaine.

-

Incubate the cultures at an appropriate temperature with shaking.

-

-

Growth Monitoring:

-

Monitor the growth of the bacterial cultures over time by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

-

-

Data Analysis:

-

Plot the OD₆₀₀ values against time to generate growth curves for each condition.

-

Compare the growth rates and final cell densities of the cultures grown in the high-salt medium with and without arsenobetaine to the control culture. An improvement in growth in the presence of arsenobetaine indicates its osmoprotective effect.

-

Conclusion and Future Perspectives

Arsenobetaine, once considered a simple, non-toxic end-product of arsenic metabolism in marine ecosystems, is now understood to possess significant biological roles and a more complex metabolic fate than previously appreciated. Its function as a compatible osmolyte is well-established, highlighting its importance for the survival of marine organisms. The recent evidence of its biotransformation to inorganic arsenic in mammals, albeit under conditions of prolonged exposure, raises new questions about its long-term safety and necessitates a re-evaluation of the toxicological risks associated with high seafood consumption.

The lack of specific biological data for the bromide salt of arsenobetaine is noteworthy. However, based on fundamental chemical principles, it is highly probable that its biological activity is identical to the zwitterionic form in aqueous environments.

Future research should focus on several key areas:

-

Elucidating the precise mechanisms and microbial species involved in the degradation of arsenobetaine in the mammalian gut.

-

Determining the dose- and time-dependent kinetics of arsenobetaine biotransformation to inorganic arsenic in humans.

-

Investigating the potential for arsenobetaine or its derivatives to interact with cellular signaling pathways, particularly in the context of chronic, low-level exposure.

-

Exploring the potential for synthesizing novel organoarsenic compounds with therapeutic applications, leveraging the low toxicity of the arsenobetaine backbone.

A deeper understanding of the biological significance of arsenobetaine is crucial for accurate risk assessment, informing dietary guidelines, and potentially unlocking new avenues for therapeutic development. This technical guide provides a foundational resource to support these ongoing and future research endeavors.

References

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. Significant Biotransformation of Arsenobetaine into Inorganic Arsenic in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significant Biotransformation of Arsenobetaine into Inorganic Arsenic in Mice [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Significant Biotransformation of Arsenobetaine into Inorganic Arsenic in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cellular retention, toxicity and carcinogenic potential of seafood arsenic. I. Lack of cytotoxicity and transforming activity of arsenobetaine in the BALB/3T3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arsenobetaine: an ecophysiologically important organoarsenical confers cytoprotection against osmotic stress and growth temperature extremes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biodegradation of arsenobetaine to inorganic arsenic regulated by specific microorganisms and metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Speciation analysis of organoarsenic species in marine samples: method optimization using fractional factorial design and method validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Discovery of Arsenobetaine in Marine Life: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of arsenobetaine as the primary arsenic-containing compound in many marine organisms marked a significant turning point in the understanding of arsenic biochemistry and toxicology. Prior to its identification, the high concentrations of arsenic observed in seafood were a cause for concern, given the well-established toxicity of inorganic arsenic species. The isolation and characterization of arsenobetaine, a remarkably non-toxic organoarsenical, resolved this paradox and opened up new avenues of research into the biogeochemical cycling of arsenic in marine ecosystems. This technical guide provides an in-depth history of the discovery of arsenobetaine, detailing the experimental protocols that were pivotal in its identification and presenting key quantitative data from the foundational studies.

The Initial Discovery: The Western Rock Lobster

The first definitive identification of arsenobetaine in a marine organism was achieved in 1977 by Edmonds and his colleagues. Their research focused on the western rock lobster (Panulirus longipes cygnus), a species known to accumulate significant levels of arsenic. This groundbreaking work laid the foundation for all subsequent research on arsenobetaine and its prevalence in marine fauna.

Experimental Protocols for the First Isolation and Identification of Arsenobetaine

The methodologies employed by Edmonds et al. (1977) were a combination of classic analytical techniques that were state-of-the-art for the time. The following is a detailed description of the experimental protocol that led to the successful isolation and identification of arsenobetaine.

1. Extraction of the Water-Soluble Arsenic Compound:

-

Sample Preparation: The tail muscle of the western rock lobster was homogenized.

-

Solvent Extraction: The homogenized tissue was extracted with a methanol/water mixture to isolate the water-soluble arsenic compounds. This step was crucial for separating the polar arsenobetaine from lipid-soluble components of the tissue.

2. Isolation by Ion-Exchange Chromatography:

-

Cation-Exchange Chromatography: The methanol-water extract was passed through a column containing a cation-exchange resin (Zeo-Karb 225, H+ form). Arsenobetaine, being a zwitterion with a positively charged quaternary arsonium group, was retained by the resin.

-

Elution: The column was first washed with water to remove anionic and neutral compounds. The arsenobetaine was then eluted from the column using an aqueous ammonia solution.

-

Anion-Exchange Chromatography: The eluate from the cation-exchange column was then passed through a column containing an anion-exchange resin (Amberlite IRA-400, OH- form). This step served to remove any remaining anionic impurities. The arsenobetaine passed through this column unretained.

3. Crystallization and Purification:

-

The purified solution containing arsenobetaine was concentrated, and the compound was crystallized. This process of obtaining a pure, crystalline solid was essential for the subsequent structural analysis.

4. Structural Identification:

-

Elemental Analysis: The crystalline solid was subjected to elemental analysis to determine its empirical formula.

-

Spectroscopic Analysis:

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provided information about the structure of the molecule by identifying the different types of protons and their chemical environments.

-

Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which further aided in confirming its structure.

-

-

X-ray Crystallography: The definitive structure of arsenobetaine was determined by single-crystal X-ray diffraction analysis. This technique provided a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the arrangement of atoms in the molecule.

The combination of these techniques unequivocally confirmed the structure of the major water-soluble arsenic compound in the western rock lobster as arsenobetaine, (CH₃)₃As⁺CH₂COO⁻.

Quantitative Analysis of Arsenobetaine in Marine Fauna (1970s-1980s)

Following its initial discovery, numerous studies were conducted to determine the concentration of arsenobetaine in a wide variety of marine organisms. These early investigations established that arsenobetaine was the predominant form of arsenic in the tissues of many marine animals. The following table summarizes some of the key quantitative data from this era.

| Marine Organism | Tissue | Total Arsenic Concentration (µg/g dry weight) | Arsenobetaine Concentration (µg/g dry weight) | Percentage of Total Arsenic as Arsenobetaine | Reference |

| Western Rock Lobster (Panulirus longipes cygnus) | Tail Muscle | 10.2 - 41.6 | ~100% of water-soluble As | >80% | Edmonds et al. (1977) |

| Dusky Shark (Carcharhinus obscurus) | Muscle | 7.5 - 75.1 | Predominant form | >80% | Cannon et al. (1981) |

| School Whiting (Sillago bassensis) | Muscle | 14.2 | 13.9 | 98% | Francesconi et al. (1985) |

| Prawn (Penaeus latisulcatus) | Muscle | 26.8 | 25.4 | 95% | Francesconi et al. (1985) |

| Scallop (Amusium balloti) | Adductor Muscle | 4.5 | 4.1 | 91% | Francesconi et al. (1985) |

| Mussel (Mytilus edulis) | Whole Tissue | 5.1 | 4.3 | 84% | Luten et al. (1982) |

| Plaice (Pleuronectes platessa) | Muscle | 25.0 | >20.0 | >80% | Luten et al. (1982) |

The Biogenetic Origin of Arsenobetaine: A Proposed Pathway

The widespread occurrence of arsenobetaine in higher trophic level marine animals, and its general absence in primary producers like algae, led to the hypothesis that it is formed through a process of biotransformation within the marine food web. The currently accepted theory posits that arsenobetaine is the end product of a detoxification pathway that begins with the uptake of inorganic arsenic by marine algae.

The proposed biosynthetic pathway is as follows:

-

Uptake of Inorganic Arsenic by Algae: Marine algae take up inorganic arsenate from seawater.

-

Biotransformation to Arsenosugars: Inside the algal cells, arsenate is reduced to arsenite and then methylated and converted into complex organoarsenic compounds known as arsenosugars.

-

Trophic Transfer: Herbivorous organisms consume the algae, ingesting the arsenosugars.

-

Metabolism of Arsenosugars: The arsenosugars are then metabolized by the herbivores and subsequently by organisms at higher trophic levels. This metabolic process involves the breakdown of the sugar moiety and further transformations of the arsenic-containing group.

-

Formation of Arsenobetaine: Through a series of enzymatic reactions, the arsenosugars are ultimately converted to the stable and non-toxic arsenobetaine, which then bioaccumulates.

Visualizing the Discovery and Biosynthesis

Experimental Workflow for the Discovery of Arsenobetaine

Caption: Experimental workflow for the first isolation and identification of arsenobetaine.

Proposed Biosynthetic Pathway of Arsenobetaine

Caption: Proposed biosynthetic pathway of arsenobetaine in the marine food web.

Conclusion

The discovery of arsenobetaine in marine life by Edmonds and his team in 1977 was a landmark achievement that fundamentally changed our perspective on arsenic in the marine environment. Their meticulous experimental work, utilizing a combination of extraction, chromatography, and spectroscopic techniques, not only identified this novel compound but also highlighted its non-toxic nature, thereby alleviating concerns about arsenic in seafood. Subsequent research has solidified our understanding of arsenobetaine's prevalence and its formation through the marine food web. This foundational knowledge continues to be of great importance to researchers in the fields of environmental science, toxicology, and food safety, as well as to professionals in drug development who may draw inspiration from nature's ability to detoxify and transform potentially harmful elements.

The Biotransformation of Arsenobetaine in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arsenobetaine (AsB), a major organoarsenical compound found in seafood, has long been considered metabolically inert and non-toxic in mammals. However, emerging evidence from recent in vivo and in vitro studies challenges this long-held belief, revealing that AsB can undergo biotransformation, leading to the formation of potentially more toxic arsenic species, including inorganic arsenate (As(V)). This guide provides a comprehensive overview of the current understanding of AsB biotransformation in mammalian systems, detailing metabolic pathways, summarizing key quantitative data, and outlining experimental protocols used in this field of research. The involvement of gut microbiota and specific metabolic pathways are also explored, offering critical insights for toxicological risk assessment and future research directions.

Introduction

Arsenic is a ubiquitous element with a complex metabolism and a wide range of toxicological effects that are dependent on its chemical form. While inorganic arsenic species are well-established carcinogens, organoarsenicals, such as arsenobetaine, are predominantly found in marine organisms and have been historically regarded as non-toxic due to their rapid and seemingly unchanged excretion in urine. This perception is evolving, as recent studies in mammalian models, particularly mice, have demonstrated a significant biotransformation of AsB into inorganic arsenic, specifically arsenate (As(V)). This conversion raises potential health concerns associated with long-term dietary intake of AsB from seafood. This technical guide synthesizes the current knowledge on AsB biotransformation, providing a detailed resource for researchers in toxicology, pharmacology, and drug development.

Biotransformation Pathways of Arsenobetaine

The biotransformation of arsenobetaine is a complex process that is not yet fully elucidated. Historically, it was believed that AsB was not metabolized in mammals and was excreted unchanged. However, recent studies provide strong evidence for its degradation. The primary proposed pathway involves the conversion of AsB to the more toxic inorganic arsenate (As(V)). The gastrointestinal tract and its resident microbiota are thought to play a crucial role in this process.

In vitro studies using human gastrointestinal microorganisms have identified several degradation products of AsB, including dimethylarsinic acid (DMA), dimethylarsinoylacetic acid (DMAA), and trimethylarsine oxide (TMAO). In vivo studies in mice have shown that long-term exposure to an AsB-containing diet leads to the accumulation of As(V) in various tissues, such as the liver, lungs, and spleen.

The following diagram illustrates the proposed biotransformation pathways of arsenobetaine in mammalian systems, highlighting the role of gut microbiota and the subsequent distribution of metabolites.

In-Depth Technical Guide to Isotopic Labeling of Arsenobetaine Bromide for Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenobetaine ((CH₃)₃As⁺CH₂COO⁻), a naturally occurring organoarsenic compound, is the predominant form of arsenic found in marine organisms. Due to its ubiquitous presence in the seafood-consuming population, understanding its metabolic fate and potential toxicological implications is of paramount importance. Isotopic labeling of arsenobetaine bromide, its salt form, provides a powerful tool for researchers to trace its absorption, distribution, metabolism, and excretion (ADME) in biological systems with high precision and sensitivity. This technical guide offers a comprehensive overview of the core principles, experimental methodologies, and analytical techniques involved in the isotopic labeling of this compound for tracer studies.

Isotopic Labeling Strategies

The selection of an appropriate isotope for labeling this compound depends on the specific research question and the available analytical instrumentation. Common isotopes used for this purpose include stable isotopes such as carbon-13 (¹³C) and deuterium (²H), and radioisotopes like carbon-14 (¹⁴C) and arsenic-73 (⁷³As).

Table 1: Comparison of Isotopes for Labeling this compound

| Isotope | Type | Detection Method | Advantages | Disadvantages |

| ¹³C | Stable | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Non-radioactive, provides structural information (NMR) | Lower sensitivity than radioisotopes, higher cost of labeled precursors |

| ²H (D) | Stable | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Non-radioactive, relatively inexpensive labeled precursors (e.g., D₂O) | Potential for kinetic isotope effects, possible back-exchange |

| ¹⁴C | Radioactive | Liquid Scintillation Counting (LSC), Autoradiography | High sensitivity, well-established methods | Radioactive hazards, special handling and disposal required |

| ⁷³As | Radioactive | Gamma Spectroscopy | Direct tracing of the arsenic atom | Short half-life (80.3 days), limited availability, requires specialized detection |

Synthetic Methodologies for Isotopic Labeling

The synthesis of isotopically labeled this compound typically involves the reaction of a labeled precursor with an appropriate arsenic-containing reactant. The following sections detail potential synthetic routes for incorporating different isotopes.

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling

A common strategy for introducing ¹³C or ¹⁴C into the arsenobetaine molecule is through the use of labeled bromoacetic acid.

Experimental Protocol: Synthesis of [¹³C₂]-Arsenobetaine Bromide

This protocol is adapted from the general principle of reacting trimethylarsine with bromoacetic acid.[1]

-

Precursor: [¹³C₂]-Bromoacetic acid

-

Reactant: Trimethylarsine ((CH₃)₃As)

-

Solvent: Benzene

-

Procedure: a. Dissolve [¹³C₂]-bromoacetic acid in dry benzene under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add a stoichiometric amount of trimethylarsine to the solution at room temperature with constant stirring. c. The reaction leads to the direct precipitation of crystalline [¹³C₂]-arsenobetaine bromide. d. The precipitate is collected by filtration, washed with dry benzene, and dried under vacuum.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to achieve high purity.

-

Verification: The isotopic enrichment and chemical identity of the final product are confirmed using Mass Spectrometry and NMR Spectroscopy.

A one-pot synthesis of [¹⁴C]arsenobetaine from 2-dimethylarsinoylacetic acid has also been reported, which involves purification using cation- and anion-exchange columns.[2]

Table 2: Quantitative Data for a Representative ¹³C-Labeling Synthesis

| Parameter | Value |

| Starting Material | [1,2-¹³C₂]-Bromoacetic acid |

| Isotopic Purity of Precursor | >99 atom % ¹³C |

| Reactant | Trimethylarsine |

| Reaction Yield | Approx. 85-95% |

| Final Product | [1,2-¹³C₂]-Arsenobetaine Bromide |

| Isotopic Enrichment | >98 atom % ¹³C |

Deuterium (²H) Labeling

Deuterium can be introduced into the arsenobetaine molecule at various positions. Labeling of the methyl groups can be achieved by using deuterated trimethylarsine, while labeling of the methylene group can be accomplished through H-D exchange reactions.

Experimental Protocol: Synthesis of [d₉]-Arsenobetaine Bromide

-

Precursor: [d₉]-Trimethylarsine ((CD₃)₃As)

-

Reactant: Bromoacetic acid

-

Solvent: Benzene

-

Procedure: a. The synthetic procedure is analogous to the ¹³C-labeling method, with [d₉]-trimethylarsine used as the starting material. b. The reaction of [d₉]-trimethylarsine with bromoacetic acid in benzene yields [d₉]-arsenobetaine bromide as a precipitate.

-

Purification and Verification: Similar purification and analytical verification steps as for the ¹³C-labeled compound are employed.

Experimental Protocol: Deuterium Exchange at the Methylene Position

Studies have shown that the methylene protons of arsenobetaine can undergo pH-dependent first-order exchange in D₂O solution. This provides a method for introducing deuterium at the C-2 position.

-

Starting Material: Unlabeled arsenobetaine

-

Deuterium Source: Deuterium oxide (D₂O)

-

Procedure: a. Dissolve arsenobetaine in D₂O. b. Adjust the pH of the solution to a high value to facilitate the exchange reaction. c. The reaction is allowed to proceed for a sufficient time to achieve the desired level of deuteration. d. The deuterated arsenobetaine is recovered by lyophilization.

-

Verification: The degree of deuteration is determined by ¹H NMR and Mass Spectrometry.

Arsenic-73 (⁷³As) Radiolabeling

Directly labeling with a radioisotope of arsenic, such as ⁷³As, offers the most direct way to trace the arsenic atom itself. This would typically involve the synthesis of a ⁷³As-labeled precursor, such as [⁷³As]-trimethylarsine, followed by reaction with bromoacetic acid. The synthesis and handling of such radiolabeled compounds require specialized facilities and expertise in radiochemistry.

Analytical Characterization and Quality Control

The purity, chemical identity, and isotopic enrichment of the synthesized labeled this compound must be rigorously verified before its use in tracer studies.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the labeled compound and determining the level of isotopic enrichment. For instance, in the analysis of ¹³C₂-labeled arsenobetaine, a mass shift of +2 m/z units compared to the unlabeled compound would be observed.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure and the position of the isotopic label. For deuterated compounds, the disappearance of proton signals at specific positions in the ¹H NMR spectrum provides direct evidence of labeling.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., MS or ICP-MS) is used to assess the chemical and radiochemical purity of the labeled arsenobetaine.

Table 3: Analytical Data for ¹³C₂-Labeled this compound

| Analytical Technique | Expected Result |

| ESI-MS | Molecular ion peak at m/z corresponding to [¹³C₂H₁₁AsO₂]⁺ |

| ¹H NMR | Signals corresponding to the methyl and methylene protons, with coupling patterns reflecting the presence of adjacent ¹³C atoms. |

| ¹³C NMR | Enhanced signals for the labeled carbon atoms. |

| HPLC-ICP-MS | A single peak co-eluting for the arsenic and carbon signals, confirming purity. |

Experimental Workflows and Signaling Pathways

The application of isotopically labeled this compound in tracer studies follows a general workflow.

The metabolic fate of arsenobetaine is a key area of investigation. While long considered metabolically inert, some studies suggest potential biotransformation pathways.

Conclusion

The isotopic labeling of this compound is an indispensable technique for elucidating its behavior in biological systems. This guide has provided an in-depth overview of the synthetic strategies, analytical methods, and experimental workflows involved. The choice of isotope and labeling position should be carefully considered based on the specific research objectives. Rigorous purification and characterization of the labeled compound are critical to ensure the accuracy and reliability of tracer studies. The methodologies described herein will aid researchers, scientists, and drug development professionals in designing and executing robust studies to further our understanding of the environmental and health aspects of arsenobetaine.

References

Methodological & Application

Application Notes: The Role of Arsenobetaine Bromide as a Certified Reference Material

Introduction

Arsenobetaine bromide is a highly stable, non-toxic organoarsenic compound that is the predominant form of arsenic found in many marine organisms. As such, it serves as a critical Certified Reference Material (CRM) for the quality assurance and quality control of arsenic speciation analysis, particularly in food and environmental samples. The use of this compound as a CRM is essential for laboratories conducting research, routine monitoring, and regulatory compliance testing to ensure the accuracy, reliability, and comparability of their analytical data.

Principle Applications

The primary application of this compound as a CRM is in the validation and verification of analytical methods for the determination of arsenobetaine in various matrices. This is crucial for:

-

Food Safety and Toxicology: Accurately quantifying the amount of non-toxic arsenobetaine versus potentially toxic inorganic arsenic species (arsenite and arsenate) in seafood and other food products.

-

Environmental Monitoring: Assessing the speciation of arsenic in environmental samples to understand its biogeochemical cycling and potential risks to ecosystems.

-

Clinical and Biomedical Research: Investigating the metabolism and excretion of arsenic compounds in biological systems.

-

Drug Development: In the context of developing drugs containing arsenic, precise analytical methods validated with CRMs are indispensable for pharmacokinetic and toxicological studies.

Role in Analytical Workflow

This compound CRMs are utilized at various stages of the analytical workflow to ensure data integrity:

-

Method Development and Validation: To establish the performance characteristics of a new analytical method, including accuracy, precision, linearity, and limits of detection and quantification.

-

Instrument Calibration: As a primary standard for the calibration of analytical instruments, such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

-

Routine Quality Control: Included in analytical batches to monitor the ongoing performance of the method and instrumentation, ensuring that results remain accurate and reproducible over time.

-

Inter-laboratory Comparisons: To assess the proficiency of different laboratories and ensure the comparability of results across various testing sites.

Quantitative Data Summary

The following tables summarize the certified values for arsenobetaine and total arsenic in commonly used marine tissue Certified Reference Materials. This data is crucial for method validation and quality control.

Table 1: Certified Values for Arsenobetaine in Marine Tissue CRMs

| Certified Reference Material | Matrix | Certified Arsenobetaine (as As) (mg/kg) | Expanded Uncertainty (mg/kg) |

| DORM-4[1][2] | Fish Protein | 3.95 | 0.36 |

| DOLT-5[3] | Dogfish Liver | 24.2 | 0.8 |

| TORT-3[4] | Lobster Hepatopancreas | 54.9 | 2.5 |

| BCR-627 | Tuna Fish Tissue | 3.6 - 3.99 (Informative Value) | 0.4 (approx.) |

Note: Values are expressed on a dry mass basis.

Table 2: Certified Values for Total Arsenic in Marine Tissue CRMs

| Certified Reference Material | Matrix | Certified Total Arsenic (mg/kg) | Expanded Uncertainty (mg/kg) |

| DORM-4[1][2] | Fish Protein | 6.87 | 0.44 |

| DOLT-5[3] | Dogfish Liver | 34.6 | 2.4 |

| TORT-3[4] | Lobster Hepatopancreas | 59.5 | 3.8 |

| ERM-CE278k | Mussel Tissue | 6.7 | 0.4 |

| BCR-627 | Tuna Fish Tissue | 4.8 | 0.3 |

Note: Values are expressed on a dry mass basis.

Experimental Protocols

This section provides a detailed protocol for the determination of arsenobetaine in marine tissue using an this compound CRM for calibration and quality control.

Protocol: Quantification of Arsenobetaine in Marine Tissue by HPLC-ICP-MS

1. Objective: To accurately quantify the concentration of arsenobetaine in a marine tissue sample using external calibration with an this compound Certified Reference Material.

2. Materials and Reagents:

-

This compound CRM (e.g., ABET-1 from NRC)

-

Certified Reference Material of marine tissue (e.g., DORM-4, DOLT-5, TORT-3)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Ammonium carbonate or Ammonium phosphate and Ammonium nitrate (for mobile phase)

-

Nitric acid (trace metal grade) for digestion (for total arsenic determination, optional)

-

Microwave digestion system

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC system coupled to an ICP-MS

3. Preparation of Standards and Solutions:

-

Arsenobetaine Stock Standard (1000 mg/L as As): Accurately weigh a known amount of this compound CRM, dissolve it in a known volume of deionized water in a volumetric flask. Calculate the concentration in mg/L as arsenic.

-

Working Calibration Standards (0.5 - 50 µg/L as As): Prepare a series of working standards by serial dilution of the stock standard with deionized water. The concentration range should bracket the expected concentration of arsenobetaine in the samples.

-

Mobile Phase: Prepare the appropriate mobile phase as determined by the chosen HPLC column and method (e.g., 20 mM ammonium carbonate, pH 8.5-9.0 or a gradient of ammonium phosphate and ammonium nitrate). Filter and degas the mobile phase before use.

-

Internal Standard (Optional): An isotopically labeled arsenobetaine CRM can be used as an internal standard to correct for matrix effects and instrument drift.

4. Sample Preparation (Microwave-Assisted Extraction):

-

Weigh accurately approximately 0.25 g of the homogenized and lyophilized marine tissue sample or CRM into a clean microwave digestion vessel.

-

Add 10 mL of a methanol/water mixture (e.g., 1:1 v/v).

-

Seal the vessels and place them in the microwave digestion system.

-

Ramp the temperature to 70-80°C over 10 minutes and hold for 20 minutes.

-

Allow the vessels to cool to room temperature.

-

Quantitatively transfer the extract to a centrifuge tube.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

-

Dilute the extract with deionized water as necessary to bring the arsenobetaine concentration within the calibration range.

5. HPLC-ICP-MS Analysis:

-

HPLC Conditions (Example for Anion Exchange):

-